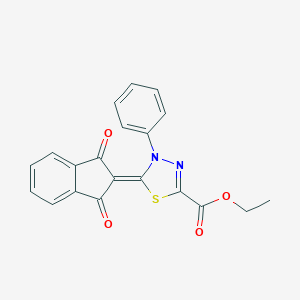![molecular formula C29H21N3OS2 B283131 7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283131.png)
7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a chemical compound that has been studied for its potential applications in scientific research. It is a spirocyclic compound that contains a triaza ring system and a dithia ring system. This compound has been found to have interesting biological properties, which make it a potential candidate for use in various research fields.
作用機序
The mechanism of action of 7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death. It has also been found to inhibit the formation of amyloid beta peptides in the brain by binding to the amyloid precursor protein and preventing its cleavage by beta-secretase.
Biochemical and Physiological Effects:
7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of amyloid beta peptides in the brain, and reduce inflammation in the body. It has also been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of using 7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments is its potential anti-cancer properties. It has also been found to have a number of other interesting biological properties, which make it a potential candidate for use in various research fields. However, one of the limitations of using this compound is its relatively complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
将来の方向性
There are a number of future directions for research on 7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One area of research could be focused on further exploring its potential anti-cancer properties and identifying the specific mechanisms by which it induces apoptosis in cancer cells. Another area of research could be focused on developing more efficient and cost-effective synthesis methods for this compound. Additionally, further research could be done to explore its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
合成法
The synthesis of 7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one can be achieved through a multi-step process. The first step involves the reaction of benzaldehyde with thiourea to form 2-phenylthio-1-benzylidene-1,3-dihydro-2H-imidazole. This compound is then reacted with triphenylphosphine and sulfur to form 2-phenylthio-1-benzylidene-1,3-dithiole. The final step involves the reaction of 2-phenylthio-1-benzylidene-1,3-dithiole with triazacyclononane to form 7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one.
科学的研究の応用
7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid beta peptides in the brain.
特性
分子式 |
C29H21N3OS2 |
|---|---|
分子量 |
491.6 g/mol |
IUPAC名 |
(7Z)-7-benzylidene-2,4,9-triphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C29H21N3OS2/c33-28-26(21-22-13-5-1-6-14-22)34-29(31(28)24-17-9-3-10-18-24)32(25-19-11-4-12-20-25)30-27(35-29)23-15-7-2-8-16-23/h1-21H/b26-21- |
InChIキー |
MTOHWFANFMWPLQ-QLYXXIJNSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C3(S2)N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-chlorophenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283049.png)
![1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283050.png)
![3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283051.png)
![Methyl 7-(4-bromobenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283053.png)
![3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283055.png)
![3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283056.png)
![Ethyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283057.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283060.png)
![1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide](/img/structure/B283062.png)
![3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283063.png)
![3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283064.png)

![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283070.png)
![Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283071.png)